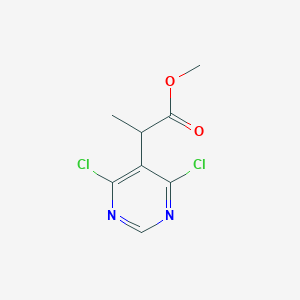

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate

CAS No.: 853680-81-6

Cat. No.: VC2883881

Molecular Formula: C8H8Cl2N2O2

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853680-81-6 |

|---|---|

| Molecular Formula | C8H8Cl2N2O2 |

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate |

| Standard InChI | InChI=1S/C8H8Cl2N2O2/c1-4(8(13)14-2)5-6(9)11-3-12-7(5)10/h3-4H,1-2H3 |

| Standard InChI Key | IIXYHUAWJVEBDO-UHFFFAOYSA-N |

| SMILES | CC(C1=C(N=CN=C1Cl)Cl)C(=O)OC |

| Canonical SMILES | CC(C1=C(N=CN=C1Cl)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a propanoate group attached through carbon at position 5 of the pyrimidine ring. This arrangement creates a versatile molecular scaffold with reactive sites for further chemical modifications.

Physical and Chemical Properties

The compound has the following key properties:

| Property | Value |

|---|---|

| CAS Number | 853680-81-6 |

| Molecular Formula | C8H8Cl2N2O2 |

| Molecular Weight | 235.06 g/mol |

| Appearance | Solid (at standard conditions) |

| Chemical Class | Pyrimidine derivative |

| Ring Structure | Six-membered heterocyclic with two nitrogen atoms |

| Key Functional Groups | Pyrimidine ring, chlorine substituents, methyl ester |

The structure features a pyrimidine core with two chlorine atoms at positions 4 and 6, connected to a propanoate group through carbon at position 5. This arrangement creates a highly reactive molecule suitable for various chemical transformations and derivatizations.

Synthesis Methodology

Reaction Conditions and Considerations

Synthesis of dichloropyrimidine derivatives often requires:

-

Careful temperature control (typically between room temperature to 120°C)

-

Appropriate solvents such as acetonitrile or dimethyl sulfoxide

-

Base additives (commonly N,N-diisopropylethylamine)

-

Reaction times ranging from 2-10 hours depending on conditions

The dichloropyrimidine core provides excellent reactivity for nucleophilic aromatic substitution reactions, making it valuable for further derivatization in multi-step synthesis protocols.

Applications in Organic Synthesis

Role as a Synthetic Intermediate

Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate serves primarily as an intermediate in organic synthesis, particularly in the preparation of more complex pyrimidine derivatives. Its structure contains multiple reactive sites that enable selective functionalization:

-

The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic substitution

-

The ester group can undergo hydrolysis, reduction, or transesterification

-

The propanoate backbone can be further modified through various transformations

These features make the compound valuable in constructing more complex molecules with specific structural and functional requirements.

Building Block for Complex Molecules

As a building block, this compound contributes to the synthesis of more complex structures through:

-

Sequential nucleophilic aromatic substitution reactions

-

Ester modifications to produce acids, amides, or alcohols

-

Further functionalization of the pyrimidine ring

-

Introduction of additional substituents at reactive positions

These transformations open pathways to molecules with potential biological activities and other valuable properties.

Pharmaceutical Applications and Biological Activity

Structure-Activity Relationships

Research on similar compounds suggests that the substitution pattern on the pyrimidine ring significantly influences biological activity. For example, in the case of 5-fluoro-2-amino-4,6-dichloropyrimidine, the presence of the fluorine atom at position 5 resulted in potent inhibition of NO production with an IC50 of 2 μM . This finding suggests that position 5 substitutions (where the propanoate group is located in our compound of interest) are critical for biological function.

Research Developments and Future Directions

Current research on dichloropyrimidine derivatives suggests several promising directions for future investigation of Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate:

Synthetic Methodology Improvements

Development of more efficient and environmentally friendly synthetic routes could enhance the accessibility of this compound. Green chemistry approaches, including the use of alternative solvents, catalysts, and energy-efficient processes, might improve the sustainability of its production.

Novel Derivative Development

The reactive nature of the dichloropyrimidine scaffold provides opportunities to develop new derivatives with enhanced properties. Systematic modification of the substitution pattern could lead to compounds with improved biological activities or other desirable characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume